
3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate
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Overview
Description
3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate is a complex organic compound characterized by its unique structure, which includes ester and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate typically involves esterification reactions. One common method is the reaction between octadeca-2,4-dienoic acid and 3-(hexadecanoyloxy)-2-hydroxypropyl alcohol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester or ether compounds.
Scientific Research Applications
3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Octadeca-2,4-dienoic acid (3-hydroxy-2-octadecoxypropyl) ester
- (2S)-1-hydroxy-3-(octadeca-2,4-dienoyloxy)propan-2-yl octadeca-2,4-dienoate
Uniqueness
3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate is unique due to its specific combination of ester and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
90669-25-3 |
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Molecular Formula |
C37H68O5 |
Molecular Weight |
592.9 g/mol |
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) octadeca-2,4-dienoate |
InChI |
InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28,30,32,35,38H,3-25,27,29,31,33-34H2,1-2H3 |
InChI Key |
MRLBQSHGKMTYCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C=CC=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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